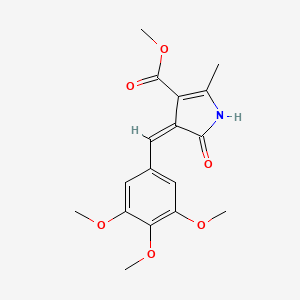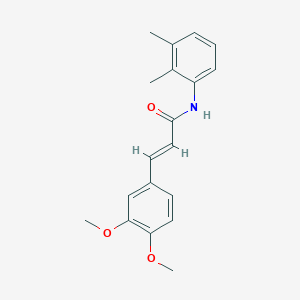
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one, commonly known as quercetin, is a flavonoid compound found in various plants and foods. It has gained significant attention in the scientific community due to its potential therapeutic properties and health benefits. In
作用機序
The mechanism of action of quercetin is complex and involves multiple pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Quercetin also modulates the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Quercetin also inhibits the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Quercetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. Quercetin has also been shown to improve insulin sensitivity and glucose metabolism, reduce cholesterol levels, and inhibit platelet aggregation. Quercetin has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
実験室実験の利点と制限
Quercetin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Quercetin can be easily dissolved in water and organic solvents, making it suitable for various experimental conditions. However, quercetin has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Quercetin can also undergo oxidation and degradation under certain experimental conditions, which can affect its activity.
将来の方向性
There are several future directions for research on quercetin. One area of research is the development of novel quercetin derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of quercetin in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms of quercetin and its effects on various signaling pathways. Overall, quercetin has great potential for the development of novel therapies for various diseases and warrants further investigation.
合成法
Quercetin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of resorcinol with phthalic anhydride, followed by the reaction with sodium hydroxide to produce quercetin. Enzymatic synthesis involves the use of enzymes such as laccase and tyrosinase to catalyze the reaction between phenolic compounds and catechol. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Escherichia coli to produce quercetin.
科学的研究の応用
Quercetin has been extensively studied for its potential therapeutic properties and health benefits. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic properties. Quercetin has been studied in vitro, in vivo, and in clinical trials for various diseases such as cancer, cardiovascular diseases, and diabetes.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-10-6-12(19)16-15(7-10)23-8-11(17(16)20)9-1-2-13-14(5-9)22-4-3-21-13/h1-2,5-8,18-19H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCAOLYTJYXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)



![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)


![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)



![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
